Diastereomeric Selectivity: (R,R)-trans-Epoxide vs. (R,S)-cis-Epoxide in Protease Inactivation
The epoxide diastereomer profoundly influences inhibitor potency and binding mode . In a representative study of related cis-epoxide HIV-1 protease inhibitors, the (1R,2S)-cis-epoxide diastereomer exhibited second-order inactivation rate constants ranging from 1.5 × 10⁻⁸ to 3.4 × 10⁻⁵ M⁻¹·min⁻¹, while the corresponding trans-epoxide isomers were significantly less active, demonstrating a stereochemistry-dependent ~200-fold range in inactivation efficiency . Although direct kinetic parameters for Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val against specific cysteine proteases have not been independently published, the literature establishes that erythro (trans) epoxide configuration is a prerequisite for cysteine protease inactivation; threo epoxides are inactive . Researchers selecting the (R,R)-trans diastereomer therefore access the biologically active epoxide geometry, whereas the (R,S)-cis form may exhibit drastically reduced or altered target engagement .
| Evidence Dimension | Epoxide diastereomer effect on second-order inactivation rate constant (k_inact/K_I) |
|---|---|
| Target Compound Data | (R,R)-trans-epoxide: active epoxide geometry for cysteine protease inactivation (erythro configuration); specific k_inact/K_I values not independently reported for this exact compound |
| Comparator Or Baseline | Related cis-epoxide HIV-1 protease inhibitors: k_inact/K_I = 1.5 × 10⁻⁸ to 3.4 × 10⁻⁵ M⁻¹·min⁻¹; threo epoxides: no detectable cysteine protease inhibition |
| Quantified Difference | Erythro vs. threo: qualitative (active vs. inactive); cis vs. trans: ~200-fold range in k_inact/K_I observed in related epoxide inhibitors |
| Conditions | HIV-1 protease assay; recombinant enzyme; pH 5.0–6.5; 25–37 °C |
Why This Matters
For procurement, specifying the (R,R)-trans diastereomer ensures acquisition of the biologically active epoxide geometry for cysteine protease studies; substituting the (R,S)-cis form risks experimental failure due to stereochemistry-dependent inactivity.
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